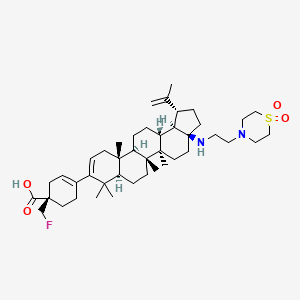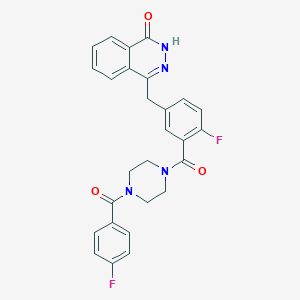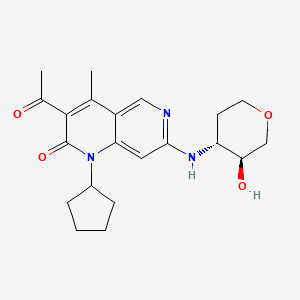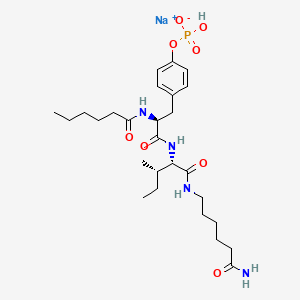![molecular formula C20H24O4 B10860389 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860389.png)
3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is a complex organic compound belonging to the class of diterpene lactones. This compound is characterized by its intricate molecular structure, which includes multiple rings and oxygen-containing functional groups[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ...[{{{CITATION{{{_1{3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3 ...](https://www.ebi.ac.uk/chebi/chebiOntology.do?chebiId=CHEBI:182738). Diterpene lactones are known for their diverse biological activities and are often found in natural products, particularly in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione typically involves multiple steps, starting from simpler precursor molecules[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo[14.2.1.0~5,9 ...](https://www.chemspider.com/Chemical-Structure.23550808.html). One common approach is the cyclization of a suitable diene precursor under acidic or basic conditions to form the core ring structure[{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 .... Subsequent functional group modifications, such as oxidation and reduction reactions, are employed to introduce the necessary oxygen atoms and double bonds[{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and catalysts to optimize yield and purity[_{{{CITATION{{{2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo[14.2.1.0~5,9 ...](https://www.chemspider.com/Chemical-Structure.23550808.html). Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability[{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Analyse Chemischer Reaktionen
Types of Reactions
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: : Reduction of double bonds or carbonyl groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Replacement of hydrogen atoms with other functional groups, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Substitution: : Halogens (e.g., chlorine, bromine), sulfonates (e.g., tosyl chloride), and nucleophiles (e.g., alkyl lithium compounds) are used for substitution reactions[_{{{CITATION{{{_2{(3E,12E)-3,12-Dimethyl-8-methylene-6,18-dioxatricyclo14.2.1.0~5,9 ....
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential bioactive properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cembratetraene-16,219,6-diolide: : Another diterpene lactone with similar structural features.
Cembranoids: : A class of compounds related to cembratetraene, often found in marine organisms.
Uniqueness
3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H24O4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione |
InChI |
InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3 |
InChI-Schlüssel |
KTYZKXFERQUCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


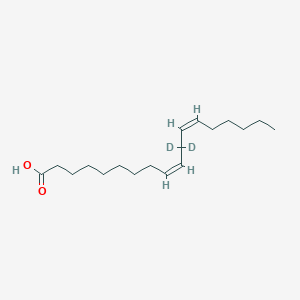
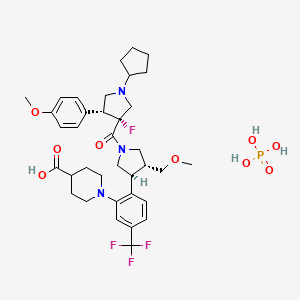
![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)
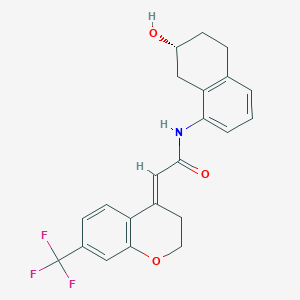

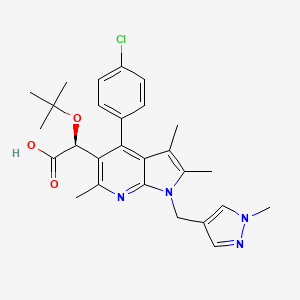
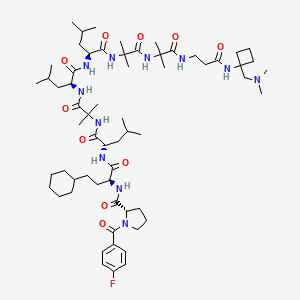
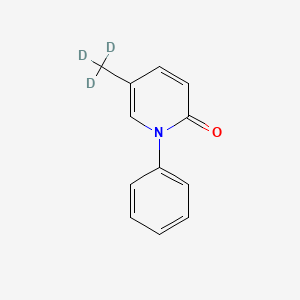
![5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B10860358.png)
